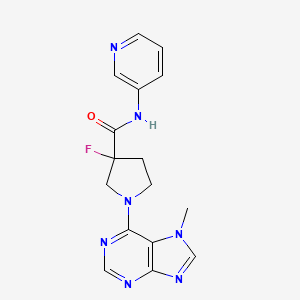![molecular formula C20H24FN7 B15117705 5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B15117705.png)
5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves multiple steps, including the formation of the pyrimidine ring and the subsequent functionalization of the molecule. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Functional groups such as the fluoro and methyl groups are introduced through substitution reactions using suitable reagents.
Coupling Reactions: The attachment of the piperidine and pyrido[3,4-d]pyrimidine moieties is typically achieved through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrido[2,3-d]pyrimidine: Exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Quinazoline: Used in the development of anticancer drugs.
Furo[2,3-d]pyrimidine: Studied for its potential therapeutic applications.
Uniqueness
5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is unique due to its specific structural features and the presence of the fluoro and methyl groups, which may contribute to its distinct biological activities and chemical properties.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C20H24FN7 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
5-fluoro-N,6-dimethyl-N-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C20H24FN7/c1-13-18(21)20(24-12-23-13)27(3)11-15-5-8-28(9-6-15)19-16-4-7-22-10-17(16)25-14(2)26-19/h4,7,10,12,15H,5-6,8-9,11H2,1-3H3 |
InChI-Schlüssel |
IKBZOBXWNZBFLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-indol-1-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15117622.png)

![2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117640.png)
![3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B15117641.png)
![2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117643.png)
![9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117647.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B15117653.png)
![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine](/img/structure/B15117657.png)
![5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15117665.png)
![3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B15117672.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B15117713.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B15117717.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B15117725.png)
![2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15117728.png)
